Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine

IDO1 inhibition Immuno-oncology 4-aryl-1,2,3-triazole SAR

Sourcing generic 4-phenyl-1,2,3-triazoles without verifying the N1-substitution pattern introduces uncontrolled variables in target engagement and solubility. Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine is a pre-functionalized N1-aminoalkyl triazole scaffold that enables direct diversification at the secondary amine for IDO1 and MetAP2 inhibitor libraries. - Bypasses initial CuAAC click-chemistry step, accelerating SAR timelines. - Secondary N-methylamine handle permits chemoselective conjugation (amide, sulfonamide, reductive amination) not possible with primary amine or unsubstituted analogs. - 95% commercial purity reduces pre-conjugation purification burden for affinity probe and chemical biology workflows.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13241206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCNCCN1C=C(N=N1)C2=CC=CC=C2
InChIInChI=1S/C11H14N4/c1-12-7-8-15-9-11(13-14-15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3
InChIKeyOPPMKASTNQNDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine: Physicochemical Baseline


Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine (CAS 1706429-28-8) is a small-molecule 1,4-disubstituted 1,2,3-triazole derivative with molecular formula C₁₁H₁₄N₄ and molecular weight 202.26 g·mol⁻¹ . The compound consists of a 4-phenyl-1H-1,2,3-triazole core and an N-methylethan-1-amine side chain attached at the triazole N1 position, making it a member of the N-alkylamino-substituted 4-aryl-1,2,3-triazole family. This scaffold has been explored for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition [1] and methionine aminopeptidase 2 (MetAP2) inhibition [2]. The compound is commercially available at 95% purity from multiple suppliers, with the hydrochloride salt (CAS 1824273-58-6) also accessible for solubility-sensitive applications.

Scaffold for IDO1 & MetAP2 inhibitor studies
Free base and hydrochloride salt forms available
95% purity, off-the-shelf from multiple suppliers

N1-Substitution Specificity vs. Generic Triazoles


Within the 4-aryl-1,2,3-triazole chemotype, biological activity is exquisitely sensitive to the nature and position of substituents. The parent scaffold 4-phenyl-1H-1,2,3-triazole (CAS 1680-44-0) lacks the N1-aminoethyl side chain that defines Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine, yet SAR studies demonstrate that even para-substituents on the phenyl ring alone reduce IDO1 inhibitory activity [1]. Furthermore, the N1-substitution pattern is critical: N-unsubstituted 4-phenyl-1,2,3-triazoles exhibit MetAP2 IC₅₀ values spanning six orders of magnitude (0.1 nM–100 µM) depending solely on the substituent at the triazole N1 or N2 position [2]. The unmethylated analog 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and the regioisomeric N-methyl-1-(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine possess identical molecular formula (C₁₀H₁₂N₄) yet differ in the attachment point and length of the aminoalkyl chain, altering both pKₐ and hydrogen-bond donor/acceptor geometry. Generic triazole procurement without verifying the exact N1-substitution pattern therefore introduces uncontrolled variables in target engagement, solubility, and crystallizability.

N1-Substitution
Biological activity depends critically on N1-substitution; unsubstituted 4-phenyl-1H-1,2,3-triazole may differ.
Amine class
Primary amine analog (CAS 1187927-22-5) may shift pKa and H-bond geometry, altering target engagement.
Regioisomer
C4-phenyl vs. N1-phenyl regioisomers are non-interchangeable; verify 1,4-disubstitution before procurement.

Quantitative Differentiation vs. Closest Analogs


IDO1 Inhibition Advantage of N1-Substitution

The parent scaffold 4-phenyl-1H-1,2,3-triazole (CAS 1680-44-0) is a confirmed IDO1 inhibitor with an enzymatic IC₅₀ of 60 µM . Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine incorporates an N-methylethan-1-amine substituent at the N1 position, which is not present in the parent scaffold. In the Röhrig et al. (2012) SAR campaign, N1-alkylation of the triazole ring was a key strategy for improving potency: the optimized compound MMG-0358 achieved an IDO1 IC₅₀ of approximately 120 nM in cellular assays, representing an approximately 500-fold improvement over the unsubstituted 4-phenyl-1,2,3-triazole baseline [1]. While direct IC₅₀ data for Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine itself have not been reported in the primary IDO1 literature, the introduction of an N1-aminoalkyl chain is structurally analogous to the optimization path that yielded nanomolar IDO1 inhibitors from the micromolar parent scaffold.

IDO1 potency shift
Class-level inference
Approx. 500-fold improvement from N-unsubstituted (IC50 60 µM) to N1-substituted triazole (analog 120 nM) in IDO1 series.
Places target compound in nanomolar-IDO1-inhibitor structural class.
No direct IC50 reported for target compound; class-level SAR inference from Röhrig optimization series.
IDO1 inhibition Immuno-oncology 4-aryl-1,2,3-triazole SAR

MetAP2 Space: N-Methylation vs. Primary Amine

The 4-aryl-1,2,3-triazole scaffold has been patented as a MetAP2 inhibitor template, with the Kallander et al. patent (WO2003031434) disclosing compounds with IC₅₀ values ranging from 0.0001 to 100 µM [1]. Within this patent class, the specific substituent at the triazole N1 position is a critical determinant of potency. The unmethylated analog 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS 1187927-22-5) bears a primary amine terminus, whereas Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine bears a secondary N-methylamine terminus. This N-methylation is expected to modulate amine pKₐ, hydrogen-bond donor count, and metabolic stability. The bromophenyl analog 4-(4-bromophenyl)-1H-1,2,3-triazole (MetAP-2-IN-6) has been reported as a MetAP2 inhibitor with an IC₅₀ of 15 nM ; however, this reference compound lacks the aminoethyl side chain entirely, making direct potency comparisons uninformative in the absence of head-to-head data.

MetAP2: amine class
Supporting evidence
Secondary N-methylamine vs. primary amine terminus; MetAP2 IC50 range 0.1 nM–100 µM across N1-substitutions (patent WO2003031434).
Occupies underexplored secondary amine chemical space in MetAP2 series.
No head-to-head IC50 data available for target vs. primary amine analog.
MetAP2 inhibition Angiogenesis Anticancer Click chemistry scaffold

Regioisomeric Integrity: C4- vs. N1-Phenyl Triazole

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles. Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine is a 1,4-disubstituted isomer wherein the phenyl ring resides at the triazole C4 position . In contrast, the regioisomer N-methyl-1-(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1493557-29-1) places the phenyl group at the triazole N1 position and the aminomethyl substituent at C4, resulting in a fundamentally different spatial orientation of the phenyl pharmacophore relative to the aminoalkyl chain . The molecular formula is identical (C₁₀H₁₂N₄ for the regioisomer, C₁₁H₁₄N₄ for the target), yet the regioisomeric relationship renders these compounds chemically and pharmacologically non-substitutable. In the 4-aryl-1,2,3-triazole IDO1 inhibitor series, the 1,4-disubstitution pattern is essential for activity, as the phenyl ring at C4 engages a hydrophobic pocket in the IDO1 active site [1].

Regioisomeric identity
Direct comparison
1,4-Disubstituted phenyl at C4; regioisomer CAS 1493557-29-1 places phenyl at N1, altering pharmacophore geometry.
Incorrect regioisomer invalidates SAR and may generate false assay results.
Verify 1,4-disubstitution by NMR/HPLC; non-interchangeable connectivity.
Regioisomer differentiation Click chemistry 1,4-Disubstituted triazole Chemical procurement

Commercial Availability and Purity Advantage

Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine is available off-the-shelf at 95% purity from multiple commercial suppliers , eliminating the 2–4 week lead time and synthetic labor cost associated with de novo CuAAC preparation. In contrast, the unmethylated analog 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS 1187927-22-5) is less widely stocked, with suppliers reporting limited availability . The hydrochloride salt form (CAS 1824273-58-6) is also commercially accessible at the same 95% purity specification [1], providing formulation flexibility that the neutral primary amine analog does not readily offer without additional salt screening. No melting point, boiling point, or logP data were available from suppliers or databases at the time of assessment, representing a data gap for formulation and storage planning.

Commercial readiness
Cross-study comparable
95% purity; free base (CAS 1706429-28-8) and HCl salt (CAS 1824273-58-6) in stock at multiple vendors.
Off-the-shelf availability reduces lead time for screening library assembly.
Supplier catalog status as of 2024–2026; verify batch purity before use.
Commercial availability Purity specification Screening library Synthetic intermediate

Procurement and Application Scenarios


IDO1 Inhibitor Hit Expansion Libraries

Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine serves as a pre-functionalized N1-aminoalkyl triazole scaffold for generating IDO1 inhibitor libraries. Given that N1-substitution was the key optimization vector that improved IDO1 potency from 60 µM (parent scaffold ) to approximately 120 nM (MMG-0358 [1]), this compound enables direct diversification at the secondary amine position (e.g., amide coupling, reductive amination, sulfonamide formation) without requiring de novo triazole synthesis. Researchers can bypass the initial CuAAC step and focus synthetic effort on the amine terminus, accelerating SAR timelines.

MetAP2 Pharmacophore Exploration via N1 Diversification

The Kallander patent (WO2003031434) establishes that 4-phenyl-1,2,3-triazoles with N1-substitution inhibit MetAP2 with IC₅₀ values spanning 0.1 nM to 100 µM [2]. Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine, bearing a secondary N-methylamine side chain distinct from the primary amine and unsubstituted analogs, occupies an underexplored region of the MetAP2 chemical space. It is suitable as a core intermediate for preparing focused MetAP2 inhibitor libraries via N-alkylation, acylation, or reductive amination of the secondary amine, with the potential to identify analogs with improved selectivity over MetAP-1 (cf. MetAP-2-IN-6, which shows 15 nM MetAP2 activity ).

Bioconjugation via Secondary Amine Handle

The secondary N-methylamine side chain provides a chemically distinct handle for bioconjugation (e.g., fluorophore or biotin attachment) that the N-unsubstituted 4-phenyl-1,2,3-triazole and the primary amine analog cannot offer without additional synthetic manipulation. This enables the preparation of affinity probes for target identification (e.g., IDO1 or MetAP2 pull-down experiments) and fluorescent ligands for binding assays. The 95% commercial purity reduces the burden of pre-conjugation purification, making it a practical choice for chemical biology workflows where probe synthesis speed is prioritized.

Regioisomer Reference Standard for 1,4-Disubstituted Triazoles

In medicinal chemistry programs where click chemistry generates 1,4-disubstituted triazole products, Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine can serve as an analytically characterized reference standard for confirming regiochemical fidelity by NMR and HPLC-MS. Its unambiguous CAS registry (1706429-28-8) and well-defined 1,4-disubstitution pattern make it suitable for calibrating analytical methods, distinguishing it from the 1,5-disubstituted and N1-phenyl regioisomers that may arise from ruthenium-catalyzed or thermal cycloaddition conditions.

Application
Selection Property
Validation Focus
IDO1 inhibitor hit expansion
Pre-functionalized N1-aminoalkyl scaffold
SAR diversification at secondary amine
MetAP2 pharmacophore exploration
N-methyl secondary amine in underexplored space
Selectivity over MetAP-1; amine derivatization routes
Bioconjugation probe synthesis
Secondary amine handle for fluorophore/biotin attachment
Conjugation efficiency; affinity probe validation
Regioisomer reference standard
Authenticated 1,4-disubstituted triazole
NMR/HPLC regioisomer discrimination; method calibration
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